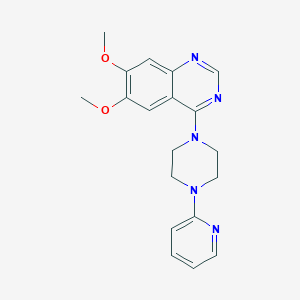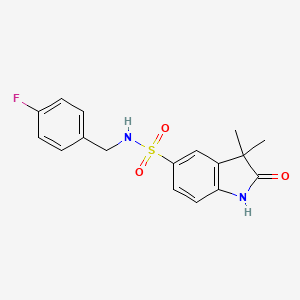
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, also known as DPP, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and cell proliferation. 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to modulate the activity of certain neurotransmitters in the brain, which may explain its neuroprotective effects.
Biochemical and Physiological Effects
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for other neurodegenerative diseases. Additionally, 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole could be further studied for its anti-inflammatory and anti-cancer properties, with the aim of developing new treatments for these conditions.
Synthesis Methods
The synthesis of 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3-(3,4-dimethylphenyl)-5-ethyl-1H-pyrazole-1-carboxylic acid ethyl ester. The ester is then converted to the corresponding amide by reaction with pyrrolidine and subsequent hydrolysis to yield 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole.
Scientific Research Applications
3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(3,4-dimethylphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has also been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-5-6-13(9-12(11)2)14-10-15(18-17-14)16(20)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOLSZGTKMKGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
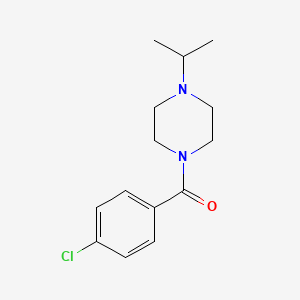
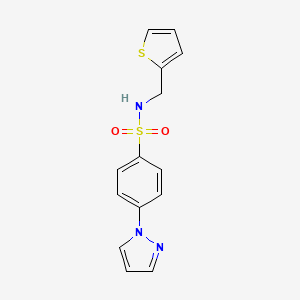
![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B7478951.png)

![N-{3-[benzyl(methyl)amino]propyl}-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7478964.png)
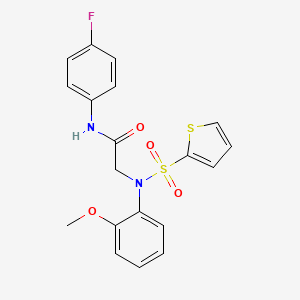
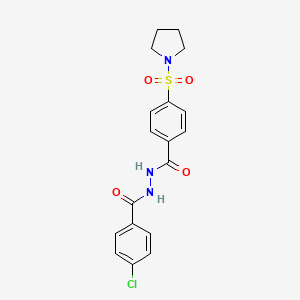

![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
